Leukotriene C-3

Übersicht

Beschreibung

Leukotriene C-3 is a type of leukotriene . Leukotrienes are biologically active eicosanoid lipid mediators that originate from oxidative metabolism of arachidonic acid .

Synthesis Analysis

Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase in many inflammatory cells in the airways . Different leukocytes tend to predominantly produce a specific leukotriene, either leukotriene B (LTB) or the cysteinyl class of leukotrienes .Molecular Structure Analysis

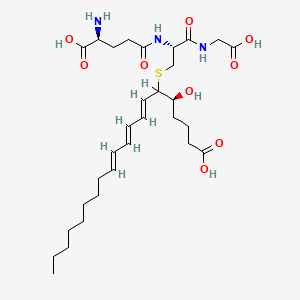

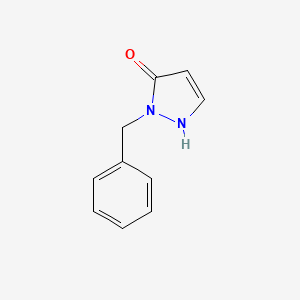

The molecular formula of Leukotriene C-3 is C30H49N3O9S . The exact mass is 627.31895132 g/mol . The structure of leukotriene receptors has been resolved, enhancing the rational design of potent antagonists and inverse agonists .Chemical Reactions Analysis

Leukotrienes are involved in various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, allergic conjunctivitis, rheumatoid arthritis, anaphylaxis, chronic obstructive pulmonary disease (COPD), obliterative bronchiolitis after lung transplantation, and interstitial lung diseases .Physical And Chemical Properties Analysis

The molecular weight of Leukotriene C-3 is 627.8 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 11 .Wissenschaftliche Forschungsanwendungen

Leukotriene C-3, also known as Leukotriene C3, is a lipid mediator with various roles in biological processes, particularly in inflammation and allergic diseases. Here is a comprehensive analysis of its scientific research applications:

Inflammation and Allergic Diseases

Leukotrienes are pivotal in both acute and chronic inflammation as well as allergic reactions. They exert their effects by binding to specific G-protein-coupled receptors (GPCRs), with each receptor subtype exhibiting unique functions and expression patterns .

Wirkmechanismus

Target of Action

Leukotriene C-3, also known as Leukotriene C3, primarily targets leukotriene receptors, which are involved in both acute and chronic inflammation . The leukotriene receptors include the high-affinity LTB4 receptor, BLT1; the LTC4 and LTD4 receptors, CysLT1 and CysLT2; and the LTE4 receptor, GPR99 . These receptors play a crucial role in various inflammatory diseases .

Mode of Action

Leukotriene C-3 interacts with its targets, the leukotriene receptors, to induce various biological responses. For instance, BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .

Biochemical Pathways

Leukotrienes are synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . The leukotrienes, including Leukotriene C-3, are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

It is known that leukotriene receptor antagonists, which inhibit the production or activity of leukotrienes, are used to treat disorders related to leukotriene overproduction . This suggests that the bioavailability of Leukotriene C-3 can be influenced by these antagonists.

Result of Action

The action of Leukotriene C-3 results in various molecular and cellular effects. It is known to stimulate degranulation, chemotaxis, and phagocytosis of neutrophils, and induce airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle . Overproduction of leukotrienes, including Leukotriene C-3, is a major cause of inflammation in asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of Leukotriene C-3 can be influenced by various environmental factors. For instance, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Therefore, the presence of these mediators in the environment can potentially influence the action of Leukotriene C-3.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJDQMYBRDJHHT-SJYCEDLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene C-3 | |

CAS RN |

77209-77-9 | |

| Record name | Leukotriene C-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Trimethylsilyl)oxy]cyclohex-3-ene-1-carbaldehyde](/img/structure/B1624386.png)

![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)